molecular formula C11H14N2O2 B12120456 2-(Piperazine-1-carbonyl)phenol

2-(Piperazine-1-carbonyl)phenol

Cat. No.: B12120456
M. Wt: 206.24 g/mol
InChI Key: GBAUIOANZSAFMG-UHFFFAOYSA-N
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Description

2-(Piperazine-1-carbonyl)phenol is an organic compound that features a piperazine ring bonded to a phenol group through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazine-1-carbonyl)phenol typically involves the reaction of piperazine with phenol derivatives under specific conditions. One common method includes the use of piperazine and phenol in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkage . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazine-1-carbonyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation with bromine (Br₂) or chlorine (Cl₂), nitration with nitric acid (HNO₃), and sulfonation with sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazine-1-carbonyl)aniline: Similar structure but with an aniline group instead of a phenol group.

    2-(Piperazine-1-carbonyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.

    2-(Piperazine-1-carbonyl)benzamide: Features an amide group in place of the phenol group.

Uniqueness

2-(Piperazine-1-carbonyl)phenol is unique due to the presence of both a piperazine ring and a phenol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(2-hydroxyphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H14N2O2/c14-10-4-2-1-3-9(10)11(15)13-7-5-12-6-8-13/h1-4,12,14H,5-8H2

InChI Key

GBAUIOANZSAFMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2O

Origin of Product

United States

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